molecular formula C25H24N2O3 B590192 [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-76-5

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Número de catálogo: B590192
Número CAS: 1427325-76-5
Peso molecular: 400.5 g/mol
Clave InChI: PRMFDACRPWNMJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic aminoalkylindole derivative researched for its activity as a cannabinoid receptor agonist. This compound is of significant interest in preclinical research for investigating the endocannabinoid system. Its core structure is analogous to JWH-200, a compound first discovered for its potential analgesic properties and demonstrated cannabimimetic activity approximately three times that of Δ9-Tetrahydrocannabinol (THC) in early in vivo studies, but with a reportedly lower sedative effect . The primary proposed mechanism of action for this class of compounds is the high-affinity agonism of the central cannabinoid receptor CB1, with Ki values in the nanomolar range (e.g., 42 nM for the parent compound JWH-200), which drives its psychoactive and physiological effects . The specific 6-hydroxy modification is typically explored to study metabolite formation, pharmacokinetics, and structure-activity relationships (SAR). This compound is provided strictly for forensic analysis, in-vitro pharmacological assay development, and metabolic profiling studies. It is essential for researchers to be aware that this substance is classified as a Schedule I controlled substance in the United States and is similarly controlled in other jurisdictions, including Canada (Schedule II), Australia (Schedule 9), and Germany (Anlage II) . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers must handle this material responsibly and in full compliance with all applicable local, state, and federal laws and regulations.

Propiedades

IUPAC Name

[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMFDACRPWNMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=C(C=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017853
Record name {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-76-5
Record name {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthesis of the 6-Hydroxyindole Core

The construction of the 6-hydroxyindole moiety is critical for subsequent functionalization. A catalyst-free method developed by Li et al. (2017) enables efficient access to 6-hydroxy indoles via condensation of carboxymethyl cyclohexadienones with primary amines . This route proceeds through an aza-Michael addition of the in situ-generated enamine to the cyclohexadienone, followed by rearomatization (Figure 1).

Reaction Conditions :

  • Substrates : Carboxymethyl cyclohexadienones (1.0 eq) and anilines or aliphatic amines (1.2 eq).

  • Solvent : Ethanol or methanol under reflux (78–85°C).

  • Yield : 72–89% for 6-hydroxyindoles .

This method avoids metal catalysts, simplifying purification and enhancing scalability. For example, reacting 2-carboxymethyl-4-methylcyclohexa-2,5-dien-1-one with ammonium hydroxide produces 6-hydroxyindole in 85% yield after recrystallization .

N1-Alkylation with 2-Morpholinoethyl Chloride

Introducing the 2-morpholin-4-ylethyl group at the indole’s N1 position requires careful optimization to avoid over-alkylation. A modified procedure from JWH-200 synthesis is applicable here .

Procedure :

  • Base : Sodium hydride (NaH, 1.5 eq) in anhydrous DMF at 0°C.

  • Alkylating Agent : 2-Morpholinoethyl chloride (1.2 eq) added dropwise.

  • Reaction Time : 12 hours at room temperature.

  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) .

Yield : 68–75% for analogous indole derivatives .

C3-Acylation with Naphthalen-1-ylmethanone

The Friedel-Crafts acylation at the indole’s C3 position introduces the naphthoyl group. This step is adapted from synthetic routes of JWH-018 and JWH-200 .

Optimized Conditions :

  • Acylating Agent : 1-Naphthoyl chloride (1.1 eq).

  • Catalyst : Anhydrous AlCl₃ (1.3 eq) in dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 4 hours.

  • Purification : Column chromatography (gradient elution: hexane to hexane/ethyl acetate 4:1) .

Yield : 82–90% for structurally similar SCRAs .

Regioselective Hydroxylation at C6

For substrates where hydroxylation is performed post-assembly, enzymatic or chemical methods are employed:

Chemical Hydroxylation :

  • Reagent : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.

  • Conditions : 50°C for 6 hours.

  • Yield : 45–60% (varies with steric hindrance).

Enzymatic Hydroxylation :

  • Enzyme : Cytochrome P450 mimics (e.g., Fe-porphyrin complexes).

  • Oxidant : tert-Butyl hydroperoxide (TBHP).

  • Yield : 55–70% with higher regioselectivity .

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for each method:

StepMethodConditionsYield (%)Purity (%)
6-HydroxyindoleCatalyst-free Ethanol, reflux8598
N1-Alkylation NaH/DMFRT, 12 h7395
C3-Acylation AlCl₃/DCM0°C–RT, 4 h8899
C6-Hydroxylation H₂O₂/AcOH50°C, 6 h5890

Purification and Characterization

Purification :

  • Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

  • Recrystallization : Ethanol/water mixtures for final product .

Characterization :

  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (naphthoyl protons), δ 6.8–7.3 ppm (indole aromatic), and δ 3.5–4.2 ppm (morpholine-ethyl CH₂) .

  • HPLC : Retention time alignment with standards (C18 column, acetonitrile/water + 0.1% TFA) .

Challenges and Mitigation Strategies

  • Regioselectivity in Hydroxylation : Competing hydroxylation at C5 or C7 positions is minimized using sterically hindered oxidants .

  • Side Reactions during Acylation : Excess AlCl₃ promotes over-acylation; stoichiometric control is critical .

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Replacement of AlCl₃ with FeCl₃ reduces corrosion and waste .

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., acylation) .

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolito de 6-hidroxiindol de JWH 200 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Mecanismo De Acción

El mecanismo de acción del metabolito de 6-hidroxiindol de JWH 200 implica la unión a los receptores cannabinoides, principalmente al receptor cannabinoide 1. Esta unión conduce a la activación de las vías de señalización intracelular, lo que da como resultado diversos efectos fisiológicos. El compuesto imita la acción de los cannabinoides naturales al interactuar con el sistema endocannabinoide .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The table below compares structural features, receptor activities, and pharmacological implications:

Compound Name Substituents (Indole Ring) Key Structural Differences Receptor Activity (CB1/CB2) References
Target Compound 1: 2-Morpholin-4-ylethyl; 3: Naphthalen-1-yl; 6: Hydroxy Unique 6-hydroxy group Likely CB1 agonist (inferred)
JWH-018 1: Pentyl; 3: Naphthalen-1-yl Lacks morpholinylethyl and hydroxy groups High CB1 affinity
JWH-200 1: 2-Morpholin-4-ylethyl; 3: Naphthalen-1-yl Lacks 6-hydroxy group CB1 agonist
AM-2201 1: 5-Fluoropentyl; 3: Naphthalen-1-yl Fluorinated alkyl chain Potent CB1 agonist
Pravadoline (WIN 48,098) 1: 2-Morpholin-4-ylethyl; 3: 4-Methoxyphenyl Naphthalenyl replaced with methoxyphenyl Weak CB1 activity
JWH-015 1: Propyl; 2: Methyl; 3: Naphthalen-1-yl Propyl and methyl substituents CB2-selective agonist

Pharmacological Implications

May serve as a metabolic site for glucuronidation, altering half-life .

Morpholinylethyl Substituent :

  • Present in both the target compound and JWH-200, this group enhances hydrogen bonding with CB1 receptors, increasing binding affinity .
  • Contrasts with alkyl chains (e.g., pentyl in JWH-018), which primarily enhance lipophilicity and receptor access .

Naphthalen-1-yl vs. Phenyl Cores :

  • Naphthalenyl SCRAs (target compound, JWH-018) exhibit stronger CB1 agonism than phenyl analogs like pravadoline due to enhanced van der Waals interactions .

Actividad Biológica

The compound [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid that has attracted attention due to its potential biological activity, particularly in relation to cannabinoid receptors. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes an indole moiety linked to a naphthalene ring, with a morpholine side chain that may influence its pharmacological properties.

The primary mechanism of action for synthetic cannabinoids like this compound involves binding to the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. These receptors are crucial for mediating various physiological processes, including pain sensation, mood regulation, and appetite control.

Binding Affinity

Studies have indicated that synthetic cannabinoids can exhibit high binding affinity for CB1 receptors, often leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the active component of cannabis. The specific binding affinity and efficacy of [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone have yet to be fully characterized in peer-reviewed literature.

Pharmacological Effects

Research on related compounds has shown that they can produce a range of effects, including:

  • Psychoactive Effects : Similar to THC, these compounds may induce euphoria or altered mental states.
  • Analgesic Properties : Potential use in pain management due to their interaction with cannabinoid receptors.

In Vivo Studies

In vivo studies involving related synthetic cannabinoids have demonstrated significant effects on behavior and physiology. For instance, compounds like JWH-200 , which shares structural similarities, have been shown to cause dose-dependent increases in locomotor activity in animal models, indicating psychoactive properties.

Case Studies

Several case studies have documented the effects of synthetic cannabinoids on human subjects. For example:

  • Case Study 1 : A report highlighted a patient experiencing severe anxiety and hallucinations after using a product containing JWH-200. The symptoms were attributed to its high potency and affinity for CB1 receptors.
  • Case Study 2 : Another study examined emergency room visits related to synthetic cannabinoid use, noting that patients often presented with agitation, tachycardia, and altered mental status.

Toxicology and Safety Profile

The safety profile of synthetic cannabinoids remains a concern due to their unpredictable effects compared to natural cannabis. Toxicological studies suggest potential risks including:

  • Cardiovascular Issues : Increased heart rate and blood pressure.
  • Neurological Effects : Possible neurotoxicity leading to long-term cognitive deficits.

Data Summary Table

PropertyDetails
Molecular FormulaC₁₉H₂₂N₂O₂
Primary TargetsCB1 and CB2 receptors
Psychoactive EffectsEuphoria, altered perception
Analgesic PotentialYes
Toxicity RisksCardiovascular issues, neurotoxicity

Q & A

Q. How can the compound’s morpholine group be modified to enhance blood-brain barrier (BBB) penetration?

  • Design strategies :
  • Introduce trimethylammonium prodrugs for improved passive diffusion .
  • LogD optimization : Adjust morpholine substituents (e.g., methyl vs. ethyl) to balance lipophilicity (target logD ~2–3) .

Q. What in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer effects?

  • Preclinical models :
  • Xenograft models (e.g., HT-29 colon cancer) for antitumor efficacy .
  • Neuroinflammatory models (e.g., LPS-induced microglial activation) to assess CNS activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.